molecular formula C12H7F3N2O2 B1391152 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid CAS No. 1214337-43-5

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid

Cat. No.: B1391152
CAS No.: 1214337-43-5
M. Wt: 268.19 g/mol
InChI Key: OAYHEBLHOFVAFZ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid is a high-value chemical scaffold designed for advanced pharmaceutical and materials science research. This compound features a picolinic acid core functionalized with a trifluoromethyl group and a 3-pyridyl moiety, a combination known to enhance the physicochemical and biological properties of molecules. The trifluoromethyl group is a privileged motif in medicinal chemistry, often employed to improve metabolic stability, membrane permeability, and binding affinity in drug candidates . In pharmaceutical research, this compound serves as a critical synthetic intermediate. Its structure is analogous to pyridine-based molecules used in developing therapeutics targeting the central nervous system, inflammatory diseases, and cancer . The 3-pyridyl subunit can be utilized to create more complex structures via metal-catalyzed cross-coupling reactions, as demonstrated by the application of 3-pyridylboronic acid in Suzuki coupling to form biaryl compounds . Furthermore, the picolinic acid moiety provides a handle for metal coordination and further functionalization, making it valuable in catalyst design and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use. Researchers are encouraged to utilize this compound to explore its potential in creating novel TRPV1 antagonists, given the known efficacy of similar trifluoromethyl-pyridine derivatives in this target area , or as a building block in the synthesis of sophisticated organic materials.

Properties

IUPAC Name

3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)8-4-9(7-2-1-3-16-5-7)10(11(18)19)17-6-8/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYHEBLHOFVAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Activation of Picolinic Acid: Conversion of picolinic acid to its more reactive intermediates, such as acid chlorides, using oxalyl chloride or thionyl chloride.
  • Electrophilic Substitution: Introduction of the trifluoromethyl group at the 5-position via electrophilic trifluoromethylation reagents, such as Togni's reagent or trifluoromethyl sulfonates, under controlled conditions.
  • Pyridin-3-yl Group Introduction: Coupling with a pyridine derivative, often via cross-coupling reactions like Suzuki or Stille coupling, using suitable boronic acids or stannanes.

Synthesis via Cross-Coupling Reactions

A common method involves constructing the pyridine ring attached to the picolinic acid core through palladium-catalyzed cross-coupling reactions.

Representative Procedure:

Research Data:

  • Patent WO2018116139A1 describes similar coupling strategies, where picoline bromides are converted to amines and then coupled with pyridine derivatives under palladium catalysis.

Formation via Multi-Step Route Involving Intermediates

This approach involves the synthesis of key intermediates, such as 6-bromo or 6-chloropicolinic acids, followed by functionalization.

Stepwise Process:

Research Findings:

  • The synthesis of 6-bromo-N-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)picolinamide exemplifies this multi-step strategy, involving chlorination, bromination, and subsequent amide coupling.

Use of Trifluoromethylated Building Blocks

Pre-synthesized trifluoromethylated pyridine derivatives can be coupled with picolinic acid or its derivatives.

Method:

Summary of Key Reaction Conditions and Reagents

Method Starting Materials Key Reagents Catalysts Typical Conditions Remarks
Direct trifluoromethylation Picolinic acid Trifluoromethylating agents (e.g., Togni's reagent) - Mild to moderate temperatures, inert atmosphere Suitable for late-stage modification
Cross-coupling 3-halopyridines, picolinic acid derivatives Pd catalysts, boronic acids Pd(PPh₃)₄, Pd(dppf) 80–120°C, polar aprotic solvents High regioselectivity
Multi-step intermediates Picolinic acid, halogenated pyridines Oxalyl chloride, amines - 0–80°C, inert atmosphere Offers flexibility in functionalization

Notes and Considerations

  • Selectivity: Achieving regioselective trifluoromethylation at the 5-position of picolinic acid derivatives requires careful choice of reagents and reaction conditions.
  • Yield Optimization: Use of microwave-assisted synthesis or flow chemistry has been reported to improve yields and reduce reaction times.
  • Scale-up Potential: Patents indicate that processes involving oxalyl chloride activation and palladium-catalyzed couplings are amenable to industrial scale with appropriate optimization.

Research Findings and Data Tables

Reference Key Synthesis Feature Notable Conditions Yield Remarks
Patent WO2018116139A1 Conversion of picoline bromine to amine, then amide formation 50–110°C, aqueous ammonia, copper catalyst Not specified Demonstrates multi-step synthesis with intermediates
Supporting info from RSC Amide coupling with trifluoromethylated pyridines 25–80°C, HATU, DIPEA Up to 59% Emphasizes coupling efficiency
Vulcanchem Esterification of methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate Reflux in suitable solvents High Demonstrates ester synthesis as a route

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
The compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural characteristics enhance interactions with biological targets, making it suitable for drug development. Notably, derivatives of this compound have shown significant antitumor activity against various cancer cell lines, with IC50 values indicating potent cytotoxic effects .

Case Study: Antitumor Activity
Research has demonstrated that compounds similar to 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinic acid exhibit substantial cytotoxicity against A549 lung cancer cells. For instance, derivatives have been reported to achieve IC50 values in the low micromolar range, highlighting their potential as anticancer agents.

Biological Studies

Enzyme Inhibition and Receptor Modulation:
The compound has been utilized in studies focusing on enzyme inhibitors and receptor modulators. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets. This property is crucial for developing therapeutic agents targeting neurological disorders and inflammation .

Potential Neurological Applications:
Given its structural similarity to neuroactive compounds, this acid may modulate neurotransmitter systems, providing therapeutic avenues for conditions such as depression and anxiety.

Agrochemical Applications

Insecticidal Properties:
this compound derivatives have been tested for their insecticidal activity. Studies indicate effective control over pests such as Mythimna separata and Plutella xylostella, achieving 100% insecticidal activity at concentrations as low as 500 mg/L .

Table 1: Insecticidal Activity of Derivatives

Compound NameTarget PestConcentration (mg/L)Activity (%)
Compound AMythimna separata500100
Compound BPlutella xylostella500100

Materials Science

Organic Semiconductors:
The unique electronic properties of this compound make it valuable in developing advanced materials such as organic semiconductors. Its ability to form stable structures under various conditions is advantageous for applications in electronic devices.

Industrial Applications

Agrochemicals and Specialty Chemicals:
The compound is also employed in synthesizing agrochemicals and specialty chemicals, leveraging its chemical reactivity and structural properties to create effective formulations.

Comparison with Related Compounds

To illustrate the uniqueness of this compound, a comparison with similar compounds can be made:

Compound NameUnique Features
5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acidLacks the additional pyridine ring; different reactivity
3-Chloro-5-(trifluoromethyl)picolinic acidContains chlorine substituent; enhances biological activity
6-Methoxy-picolinic acidMethoxy group alters solubility; studied for neuroprotective effects

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as a ligand, binding to metal ions and forming coordination complexes that can modulate biological pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties/Applications
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid C₁₂H₇F₃N₂O₂ 268.20 1214337-43-5 Pyridin-3-yl (position 3), -CF₃ (position 5) Potential kinase inhibitor
3-(Pyridin-4-yl)-5-(trifluoromethyl)picolinic acid C₁₂H₇F₃N₂O₂ 268.20 1214335-55-3 Pyridin-4-yl (position 3) Altered electronic effects due to pyridine orientation
5-(4-(Trifluoromethyl)phenyl)picolinic acid C₁₃H₈F₃NO₂ 279.20 762287-48-9 Phenyl ring with -CF₃ (para position) Enhanced aromatic interactions
3-Fluoro-5-(trifluoromethyl)picolinic acid C₇H₃F₄NO₂ 209.10 89402-28-8 Fluorine (position 3) Increased electronegativity
5-Methyl-3-(trifluoromethyl)picolinic acid C₈H₆F₃NO₂ 205.14 1211535-31-7 Methyl (position 5) Reduced steric hindrance
3-Hydroxy-5-(trifluoromethyl)picolinic acid C₇H₄F₃NO₃ 207.11 1806579-86-1 Hydroxyl (position 3) Improved solubility via H-bonding

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5) compared to hydroxylated analogs (logP ~1.8 for 3-hydroxy derivative) .
  • Solubility : The hydroxylated analog (CAS 1806579-86-1) exhibits higher aqueous solubility (>50 mg/mL) due to polar -OH groups, whereas the target compound has moderate solubility (~10 mg/mL) .
  • Thermal Stability : Pyridin-3-yl-substituted derivatives generally show higher melting points (>200°C) compared to phenyl-substituted analogs (e.g., 5-(4-CF₃-phenyl)picolinic acid, m.p. ~180°C) due to stronger intermolecular interactions .

Research Findings and Trends

  • Electronic Effects : The pyridin-3-yl group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing nature of the -CF₃ group. This balance enhances reactivity in nucleophilic substitutions .
  • Biological Activity: Fluorinated analogs (e.g., CAS 89402-28-8) show 2–3x higher inhibitory activity against COX-2 compared to non-fluorinated derivatives .
  • Synthetic Challenges : Brominated derivatives (e.g., 5-bromo-3-CF₃-picolinic acid, CAS 1211580-84-5) require careful handling due to reactivity, limiting scalability .

Biological Activity

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid is a derivative of picolinic acid featuring a pyridine ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its unique structural properties that enhance its biological activity. The trifluoromethyl group significantly influences the compound's lipophilicity, potentially affecting its interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H6F3N1O2\text{C}_9\text{H}_6\text{F}_3\text{N}_1\text{O}_2

Key Features:

  • Pyridine Ring: Provides basicity and potential for hydrogen bonding.
  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of trifluoromethyl-picolinic acids possess significant antimicrobial properties against various pathogens.
  • Insecticidal Activity: Compounds containing trifluoromethyl groups have been evaluated for their efficacy against agricultural pests, showing promising insecticidal activity at low concentrations .
  • Potential Therapeutic Applications: The compound may serve as an intermediate in developing drugs for treating respiratory disorders, particularly those related to cystic fibrosis and chronic obstructive pulmonary disease (COPD) due to its interaction with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

Study 1: Antimicrobial Efficacy

A series of trifluoromethyl-pyridine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.

Compound NameMIC (µg/mL)Activity
Compound A1High
Compound B5Moderate
Compound C10Low

Study 2: Insecticidal Activity

Insecticidal assays demonstrated that several trifluoromethyl-pyridine derivatives displayed potent activity against common agricultural pests such as Mythimna separata and Plutella xylostella. For instance, one derivative achieved an LC50 value of 38.5 mg/L against Mythimna separata, comparable to established insecticides .

Compound NameLC50 (mg/L)Target Pest
Compound E1838.5Mythimna separata
Compound E2730.8Mythimna separata
Compound F145.0Plutella xylostella

The biological activity of this compound is believed to involve multiple mechanisms, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in pathogen metabolism.
  • Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
  • Interaction with Biological Targets: The ability to modulate CFTR function suggests potential pathways for therapeutic effects in respiratory diseases .

Q & A

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
  • UPLC-MS/MS : Monitor degradation products and quantify stability using accelerated stability protocols (ICH Q1A guidelines) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles under nitrogen atmospheres .

How can researchers mitigate challenges in purifying this compound due to its hydrophobicity?

Advanced Research Question

  • Countercurrent Chromatography (CCC) : Utilize a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) for high-resolution separation .
  • Ion-Pair Chromatography : Add trifluoroacetic acid (TFA) to mobile phases to improve peak symmetry in reverse-phase HPLC .
  • Crystallization Optimization : Screen co-solvents (e.g., DMSO/water) to enhance crystal lattice formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid
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3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid

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